N-(2-chloro-6-fluorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl ring, a methoxyphenoxy group, and a pyridinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methoxyphenol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2-(2-chloro-6-fluorophenyl)methyl-2-methoxyphenol.
Coupling Reaction: The intermediate is then reacted with pyridine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-[(2-chloro-6-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated and fluorinated phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-fluorophenyl)acetamides: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyridinylacetamides: Compounds with a pyridinylacetamide moiety, which may exhibit similar reactivity and applications.
Uniqueness
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C21H18ClFN2O3 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H18ClFN2O3/c1-27-18-9-2-3-10-19(18)28-14-21(26)25(20-11-4-5-12-24-20)13-15-16(22)7-6-8-17(15)23/h2-12H,13-14H2,1H3 |
InChI Key |
ACDYNNJWILMVGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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